1-Bromo-2-isobutylbenzene

Vue d'ensemble

Description

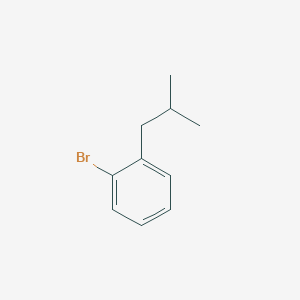

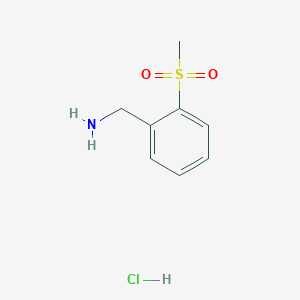

1-Bromo-2-isobutylbenzene is a chemical compound with the molecular formula C10H13Br and a molecular weight of 213.11 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-Bromo-2-isobutylbenzene can be achieved from 1-Bromo-2-(2-methyl-propenyl)-benzene . The reaction conditions involve the use of platinum(IV) oxide and hydrogen in ethanol at 20°C under 760.051 Torr for 3 hours .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-isobutylbenzene consists of a benzene ring with a bromine atom and an isobutyl group attached to it . The exact 3D structure can be obtained from a .mol file .Chemical Reactions Analysis

1-Bromo-2-isobutylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

1-Bromo-2-isobutylbenzene has a melting point of -47.30 °C and a predicted boiling point of 233.0±9.0 °C . It has a density of 1.2476 g/cm3 .Applications De Recherche Scientifique

Synthesis and Intermediate Use

1-Bromo-2-isobutylbenzene is utilized as an intermediate in the synthesis of various chemicals. For example, it is used in the synthesis of 1-bromo-2,4-dinitrobenzene, a compound involved in producing medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. This synthesis achieves a high yield and purity, demonstrating the compound's efficiency in chemical production processes (Xuan et al., 2010).

Catalytic Activity in Organic Synthesis

The compound is also important in catalyzing organic reactions. It's been used in the Heck arylation of ethylene, where it assists in producing intermediates for the synthesis of anti-inflammatory drugs like Naproxen. This process showcases its role in facilitating efficient chemical reactions (Atla et al., 2009).

Material Separation and Sorting

In material science, 1-Bromo-2-isobutylbenzene plays a role in the separation of haloalkane isomers. This application is crucial in industrial processes where the separation of isomers with near-perfect selectivity is desired. The compound contributes to the development of solid supramolecular adsorption materials, offering solutions for distillation-free separation strategies (Wu et al., 2022).

Synthesis of Bioactive Compounds

It's involved in the synthesis of bioactive compounds like 3-bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in producing drugs like febuxostat. The efficient synthetic methods established for these compounds highlight its role in pharmaceutical manufacturing (Wang et al., 2016).

Mécanisme D'action

The mechanism of action for 1-Bromo-2-isobutylbenzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-2-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLGKFRJIWWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593585 | |

| Record name | 1-Bromo-2-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-isobutylbenzene | |

CAS RN |

80304-54-7 | |

| Record name | 1-Bromo-2-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B1628522.png)

![N-[2-(2-Fluorophenyl)acetyl]-isoleucine](/img/structure/B1628523.png)

![[(2R,3R,4R)-3-Acetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B1628526.png)

![[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B1628533.png)

![2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B1628535.png)

![1-{[(3-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628537.png)

![1-[(Furan-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628540.png)

![3-Chloro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628542.png)

![5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1628544.png)